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Introduction

Gedatolisib, also known as PKI-587 or PF-05212384, is an investigational, small-molecule,
intravenous drug that acts as a potent, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K)
and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] Developed initially by
Wyeth, which was later acquired by Pfizer, and now under development by Celcuity, Inc.,
Gedatolisib is being evaluated for the treatment of various solid tumors.[4][5] Deregulation of
the PISBK/AKT/mTOR pathway is a frequent event in human cancers, playing a crucial role in
promoting cell growth, proliferation, survival, and resistance to therapy.[1][6] Gedatolisib's
mechanism of simultaneously targeting both PI3K and mTOR kinases offers a comprehensive
blockade of this critical signaling cascade, a strategy designed to enhance anti-tumor activity
and potentially overcome resistance mechanisms associated with single-node inhibitors.[5][7]

[8]

Discovery and Synthesis

Gedatolisib is a bis(morpholino-1,3,5-triazine) derivative.[9] A practical and convergent
synthetic route has been developed to produce Gedatolisib on a large scale, avoiding
palladium coupling methods. A key step in this synthesis involves using 6-(4-nitrophenyl)-1,3,5-
triazine-2,4-diamine and 2,2'-dichlorodiethyl ether to prepare the essential dimorpholine
intermediate, 4,4'-(6-(4-nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine. This process allows for
the production of Gedatolisib in five steps with high purity.[10]
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Mechanism of Action

Gedatolisib functions by binding to the ATP-binding site of all four Class | PI3K catalytic
subunit isoforms (p110a, p110p3, p110y, and p110d) and the kinase domain of mTOR.[4][7]
This dual inhibition is critical because mTOR is a downstream effector of PI3K, but it is also
regulated by other inputs.[4]

The PIBK/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and
survival.[4][6] By inhibiting all Class | PI3K isoforms, Gedatolisib prevents the phosphorylation
of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3), which in turn prevents the activation of downstream effectors like AKT. Simultaneously,
Gedatolisib inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (nNTORC2).[7]
This is a key differentiator, as inhibiting only mTORC1 can lead to a feedback activation of PI3K
via mTORC2, potentially blunting the therapeutic effect.[7] By inhibiting both PI3K and mTOR,
Gedatolisib blocks the pathway both upstream and downstream of AKT, providing a more
comprehensive and durable suppression of oncogenic signaling.[7] This dual action may
prevent the drug resistance that can arise from isoform switching or feedback loop activation
when using more selective inhibitors.[5][7]
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Gedatolisib inhibits both PI3K and mTORC1/2 complexes.
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Preclinical Development
In Vitro Activity

Gedatolisib has demonstrated potent inhibitory activity in cell-free enzymatic assays against
its target kinases and robust anti-proliferative effects in various cancer cell lines.

Table 1: Enzymatic Inhibition (IC50) of Gedatolisib

Target IC50 (nM) Reference
PI3Ka 0.4 [2](3]
PI3Ky 5.4 [21[3]
PI3Ka (E545K mutant) 0.6 [3][11]
PI3Ka (H1047R mutant) 0.6 [3][11]

| mTOR | 1.6 [[2][3] |

Table 2: Cell Growth Inhibition (IC50) of Gedatolisib

Cell Line Cancer Type IC50 (nM) Reference

Breast
MDA-361 . 4.0 [2]
Adenocarcinoma

| PC3-MM2 | Prostate Cancer | 13.1 |[2] |

Preclinical studies comparing Gedatolisib to single-node PISK/AKT/mTOR inhibitors found it to
be more cytotoxic and significantly more potent in breast and prostate cancer cell lines,
regardless of their PI3K pathway mutational status.[5][8][12] Mechanistically, Gedatolisib was
more effective at decreasing DNA synthesis, protein synthesis, and key metabolic functions like
glucose consumption and lactate production.[8][12]

In Vivo Activity
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In animal models, Gedatolisib administered intravenously demonstrated potent anti-tumor
efficacy and favorable pharmacokinetic properties.

Table 3: In Vivo Pharmacokinetics of Gedatolisib (25 mg/kg IV in Nude Mice)

Parameter Value Reference
Plasma Clearance 7 (mL/min)/kg [3][11]
Volume of Distribution 7.2 L/ikg [3][11]

| Half-life | 14.4 hours |[3][11] |

In a xenograft model using MDA-361 breast cancer cells, Gedatolisib showed a minimum
efficacious dose (MED) of 3 mg/kg.[3][11] In an H1975 non-small-cell lung carcinoma xenograft
model, treatment with 25 mg/kg resulted in 90% survival after 7 weeks.[3][11] In vivo studies
also confirmed that Gedatolisib reduced tumor growth more effectively than single-node
inhibitors in breast cancer patient-derived xenograft (PDX) models.[12]

Experimental Protocols
Enzymatic Kinase Assay (Fluorescent Polarization)

The inhibitory activity of Gedatolisib against PI3K and mTOR kinases was determined using
cell-free enzymatic assays, often in a fluorescent polarization (FP) format.[3]

o Reagents: Purified human class | PI3K enzymes and FLAG-tagged TOR were produced or
purchased. Substrates such as phosphatidylinositol 4,5-bisphosphate (PIP2) and His6-S6K
were used for PI3K and mTOR assays, respectively.[3]

o Reaction Setup: Enzymes were diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4,
50 mM NacCl, 10 mM MnClz, 0.5 mM DTT).[3]

e Inhibition: The diluted enzyme was mixed with various concentrations of Gedatolisib or a
DMSO vehicle control in a 96-well plate.[3]

e Initiation: The kinase reaction was initiated by adding a buffer containing ATP and the
appropriate substrate (e.g., PIP2 for PI3K, His6-S6K for mTOR).[3]
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 Incubation: The reaction plate was incubated at room temperature for a set period (e.g., 30
minutes for PI3K, 2 hours for mTOR).[3]

» Termination and Detection: The reaction was stopped using a buffer containing EDTA. For
the FP assay, a fluorescent probe that binds to the product was added. The degree of
fluorescence polarization, which correlates with the amount of product formed, was
measured using a plate reader.[3]

o Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

The effect of Gedatolisib on cancer cell proliferation and viability was assessed using a
colorimetric MTS assay.[3][11]

o Cell Plating: Cancer cells (e.g., MDA-361, PC3-MM2) were seeded into 96-well culture
plates at a density of approximately 3,000 cells per well and allowed to attach overnight.[3]
[11]

o Compound Treatment: The following day, cells were treated with a range of concentrations of
Gedatolisib or a DMSO vehicle control.

 Incubation: The plates were incubated for 72 hours in a standard cell culture incubator.[11]

o MTS Reagent Addition: After incubation, a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-
carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine
methosulfate) was added to each well.[3][11]

e Color Development: Plates were incubated for 1-2 hours. During this time, viable cells with
active metabolism convert the MTS tetrazolium salt into a colored formazan product.[3]

o Measurement: The absorbance of the formazan product was measured at 490 nm using a
96-well plate reader.[3]

o Data Analysis: The absorbance values were used to calculate the percentage of cell growth
inhibition relative to vehicle-treated control cells, and IC50 values were determined.
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Workflow for a typical MTS cell viability assay.
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Clinical Development
Human Pharmacokinetics and Metabolism

A first-in-human, open-label study (NCT02142920) in healthy male volunteers evaluated the
pharmacokinetics of a single 89 mg intravenous dose of Gedatolisib.[13][14]

Table 4: Pharmacokinetic Parameters of Gedatolisib in Healthy Volunteers

Parameter Value Reference

.. ] 89 mg, 30-minute IV
Administration . ) [13]
infusion

] Observed at the end of
Peak Plasma Concentration ) ) [13][14]
infusion

Terminal Half-life ~37 hours [13][14]

_ Trace; one oxidative
Metabolism _ B [13][14]
metabolite (M5) identified

| Primary Route of Excretion | Feces (66%-73% of dose recovered) |[13][14] |

The study concluded that the primary clearance mechanism for Gedatolisib is likely biliary
and/or intestinal secretion of the unchanged parent drug, as metabolism was minimal.[13][14]

Clinical Efficacy and Safety

Gedatolisib has been evaluated in multiple Phase | and Il clinical trials, primarily in
combination with other anti-cancer agents, across a range of solid tumors.[15][16] The
combination approach is based on preclinical data suggesting that PI3K/mTOR inhibition may
enhance the anti-tumor activity of other therapies, such as CDK 4/6 inhibitors or chemotherapy.

[1]

Table 5: Summary of Selected Gedatolisib Clinical Trials
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Ke
Trial Combinatio  Cancer . v .
. Phase Findings / Reference
Identifier n Agents Type
Status
First-in-
human
. Advanced
NCT009404 Single . study to
| Solid . [16]
98 Agent determine
Tumors
MTD and
safety.
A robust
response rate
Palbociclib + HR+/HER2- and
NCT0268403
) Ib Letrozole or Breast manageable [1][5]
Fulvestrant Cancer side effect
profile were
reported.
RP2D
established;
_ ORR of 65%
Carboplatin +  Advanced
Ib ] ) observed [17]
Paclitaxel Solid Tumors )
(80% in clear
cell ovarian
cancer).
Pretreated
HER2+ ORR of 43%;
NCT0369838 Breast median PFS
I Trastuzumab [18]
3 Cancer of 6.0
(PIK3CA months.
mutated)

| VIKTORIA-1 (NCT04772923) | lll | Fulvestrant +/- Palbociclib | HR+/HER2- Advanced Breast

Cancer | Currently enrolling patients. |[5][15] |
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Across these trials, Gedatolisib in combination has shown a manageable safety profile.
Common treatment-related adverse events include mucositis, neutropenia, nausea, and
fatigue, with the specific profile varying depending on the combination agent.[17][19]
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Logical flow of Gedatolisib's dual inhibitory action.

Conclusion

Gedatolisib is a potent, dual inhibitor of the PI3K and mTOR pathways, demonstrating a
differentiated mechanism of action that provides comprehensive blockade of this critical
oncogenic signaling network. Preclinical data highlight its superior potency over single-node
inhibitors and its efficacy in various cancer models. Clinical studies have established a
manageable safety profile and have shown promising anti-tumor activity, particularly when used
in combination with other targeted therapies and chemotherapies. Ongoing late-phase clinical
trials will further define its role in the treatment of advanced cancers, particularly in breast
cancer. The development of Gedatolisib represents a significant advancement in the strategic
targeting of the PIBK/AKT/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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